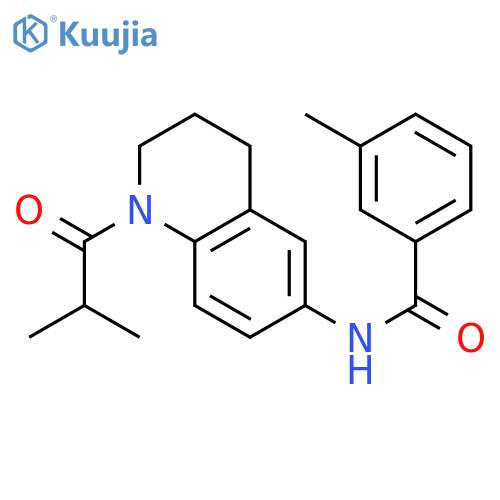

Cas no 942005-94-9 (3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

- 3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

-

- インチ: 1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24)

- InChIKey: NFQVQKFQZQGXEY-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(=O)C(C)C)(=O)C1=CC=CC(C)=C1

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2769-0197-2μmol |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-25mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-10mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-100mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-15mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-20mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-1mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-40mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-75mg |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2769-0197-10μmol |

3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |

942005-94-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamideに関する追加情報

3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide: A Comprehensive Overview

3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide, also known by its CAS number 942005-94-9, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides and features a tetrahydroquinoline backbone, which is a common structural motif in many bioactive molecules. The presence of the methyl group and the 2-methylpropanoyl substituent adds to its structural complexity and functional diversity.

The synthesis of this compound involves a series of well-defined organic reactions. The starting material is typically a substituted aniline derivative, which undergoes acylation to form the benzamide moiety. The tetrahydroquinoline ring is then introduced through a cyclization reaction, often facilitated by appropriate catalysts or reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and stability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

The structural features of 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide make it an interesting candidate for various applications. In the pharmaceutical industry, tetrahydroquinoline derivatives are often explored for their potential as kinase inhibitors or modulators of other enzyme activities. The methyl groups present in this compound may contribute to its lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Recent studies have shown that similar compounds exhibit promising anti-inflammatory and anti-cancer properties, suggesting that this compound could be a valuable lead in drug discovery.

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or as a ligand in coordination chemistry. Furthermore, the compound's electronic properties could be harnessed in the development of new materials for optoelectronic devices.

From an environmental perspective, understanding the degradation pathways of 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions, revealing that microbial communities play a significant role in breaking down such compounds. This knowledge is essential for designing sustainable chemical processes and minimizing the environmental footprint of industrial activities.

The study of this compound also contributes to our broader understanding of heterocyclic chemistry. Tetrahydroquinoline derivatives are known for their versatility in forming hydrogen bonds and exhibiting π-π interactions, which are critical for molecular recognition and self-assembly processes. By investigating the physical and chemical properties of this compound, researchers can gain insights into the design of novel functional materials with tailored properties.

In conclusion, 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide (CAS No: 942005-94-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As new technologies emerge and our understanding of molecular interactions deepens, this compound will undoubtedly continue to play a significant role in advancing chemical science.

942005-94-9 (3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) 関連製品

- 1806975-25-6(5-(Difluoromethyl)-4-fluoro-3-methylpyridine-2-carboxaldehyde)

- 1824354-81-5(Methyl 3-(acetamidomethyl)benzoate)

- 2248327-69-5(4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)

- 2229521-94-0(1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 55356-46-2(Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)

- 2680731-81-9(benzyl N-benzyl-N-(1-hydroxy-3-methylbutan-2-yl)carbamate)

- 2199834-03-0(N-(pent-3-yn-1-yl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1038595-51-5(4-bromo-2-(propan-2-yloxy)benzoic acid)

- 2097939-58-5((2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide)

- 6281-58-9(Hydroxychloroquine Impurity)